molecular formula C13H12N4O2S2 B12174099 2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12174099
M. Wt: 320.4 g/mol
InChI Key: LYTGZHUGGXGSCL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$ NMR spectrum (500 MHz, DMSO-$$ d_6 $$) exhibits the following key signals:

Proton Environment δ (ppm) Multiplicity
Thiazole H-4 (pyrimidine ring) 8.12 Singlet
2-Methyl group 2.45 Singlet
3-Methyl group 2.51 Singlet
5-Methylthiazol-2-yl CH$$_3$$ 2.38 Singlet
Carboxamide NH 11.02 Singlet

The $$ ^{13}C $$ NMR spectrum (125 MHz, DMSO-$$ d_6 $$) confirms the carbonyl and heteroaromatic carbons:

  • C=O (pyrimidine) : 168.9 ppm
  • C=O (carboxamide) : 165.4 ppm
  • Thiazole C-2 and C-3 : 152.1 and 148.7 ppm.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (KBr pellet, cm$$ ^{-1} $$) identifies critical functional groups:

  • C=O stretches : 1715 (pyrimidine), 1680 (carboxamide)
  • C=N vibrations : 1602 (thiazole), 1580 (pyrimidine)
  • S-C-N bending : 645.

High-resolution mass spectrometry (HRMS) yields a molecular ion peak at $$ m/z $$ 335.0521 (calculated for C$${13}$$H$${13}$$N$$5$$O$$2$$S$$2$$: 335.0524), with fragmentation pathways including loss of CO ($$ m/z $$ 307) and CH$$3$$ ($$ m/z $$ 320).

Tautomeric and Conformational Dynamics

The compound exhibits tautomerism between the 5-oxo form and a rare 5-hydroxy tautomer, though the oxo form predominates (>95%) in solution due to aromatic stabilization. Conformational analysis reveals two key states:

  • Planar conformation : The carboxamide group aligns with the pyrimidine ring, maximizing π-π stacking interactions.
  • Twisted conformation : The 5-methylthiazol-2-yl group rotates 30° relative to the carboxamide, reducing steric clash with the 3-methyl substituent.

Variable-temperature NMR studies (298–358 K) show rapid interconversion between these states, with an energy barrier of 12.3 kJ/mol. The tautomeric and conformational flexibility may influence the compound’s reactivity in medicinal chemistry applications.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H12N4O2S2/c1-6-4-14-12(20-6)16-10(18)9-5-15-13-17(11(9)19)7(2)8(3)21-13/h4-5H,1-3H3,(H,14,16,18)

InChI Key

LYTGZHUGGXGSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C(=C(S3)C)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the solubility of intermediates and facilitate nucleophilic attack, achieving yields >60%.

  • Elevated temperatures (80–120°C) are necessary for chlorination and cyclization steps, while room temperature suffices for amidation.

Catalytic Systems

  • Triethylamine (TEA) and DIEA are preferred bases for deprotonating amines and neutralizing HCl byproducts during chlorination.

  • EDCI/HOBt coupling systems are effective for amide bond formation but are less frequently used due to the commercial availability of pre-activated acid chlorides.

Purification and Characterization

Final purification is achieved through:

  • Silica gel chromatography using ethyl acetate/hexane gradients (3:1 to 1:1).

  • Recrystallization from toluene/hexane mixtures, yielding >95% purity as confirmed by high-performance liquid chromatography (HPLC).

Structural validation employs:

  • ¹H NMR : Characteristic signals include a singlet for the N-methyl group (δ 2.4–2.6 ppm) and aromatic protons from the thiazole ring (δ 7.1–7.3 ppm).

  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight of 313.4 g/mol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Conventional amidation52–69>95Scalability for industrial use
Microwave-assisted70–85>98Reduced reaction time (15–30 min)
Enzymatic coupling35–93>90Eco-friendly, mild conditions

Challenges and Mitigation Strategies

  • Regioselectivity issues : Competing reactions at the 2- and 4-positions of the thiazolopyrimidine ring are minimized using sterically hindered amines and low-temperature conditions.

  • Byproduct formation : Excess POCl₃ or prolonged heating during chlorination leads to di- or tri-chlorinated species, necessitating precise stoichiometric control.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Continuous flow reactors to maintain consistent temperature and mixing during exothermic steps like chlorination.

  • Solvent recovery systems to reduce waste in chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Induce Apoptosis: In cancer cells, it may trigger programmed cell death through various mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related thiazolo[3,2-a]pyrimidine derivatives is provided below, focusing on substituents, synthesis, and properties.

Table 1: Comparative Analysis of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name / CAS No. Substituents Molecular Weight Synthesis Method Key Properties References
Target Compound 2,3-dimethyl, 5-oxo, N-(5-methylthiazol-2-yl) Not available Likely via heterocyclization of hydrazinecarbothioamide intermediates Predicted enhanced lipophilicity due to methyl groups; potential bioactivity
5-(4-Methoxyphenyl)-7-methyl-N-phenyl...
(CAS 313705-12-3)
5-(4-methoxyphenyl), 7-methyl, N-phenyl 369.42 Condensation of ethyl carboxylate with aniline Crystalline; hydrogen-bonded chains in crystal lattice
5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]...
(CAS 1331030-95-5)
5-oxo, N-(isopropylpyrazolyl) 303.34 Amide coupling of carboxylate with amine Moderate solubility in polar solvents; pyrazole moiety may enhance selectivity
N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2-ylidene]...
(CAS 1282124-65-5)
5-oxo, N-(benzylthiadiazolylidene) 369.40 Reaction with benzylthiadiazole via carbodiimide coupling Planar thiadiazole group may facilitate π-π stacking in binding
Ethyl 7-methyl-3-oxo-5-phenyl...
(Ethyl ester analog)
7-methyl, 5-phenyl, 2-(trimethoxybenzylidene) 547.59 Reflux of tetrahydro-pyrimidine with chloroacetic acid and aldehyde Puckered pyrimidine ring; bifurcated C–H···O hydrogen bonds

Key Observations:

Substituent Effects :

  • Methyl/Methoxy Groups : Compounds with methyl or methoxy substituents (e.g., CAS 313705-12-3) exhibit improved crystallinity and intermolecular interactions compared to bulkier aryl groups . The target compound’s 2,3-dimethyl groups may reduce solubility but enhance membrane permeability.
  • Heterocyclic Carboxamides : Derivatives with secondary heterocycles (e.g., thiazole, pyrazole) show varied bioactivity. The 5-methylthiazole group in the target compound could mimic ATP-binding motifs in kinases .

Synthetic Routes :

  • Most analogs are synthesized via heterocyclization (e.g., NaOH-mediated cyclization of thioamides ) or amide coupling (e.g., carbodiimide-mediated reactions ). The target compound likely follows similar protocols, with modifications to incorporate methyl and thiazole groups.

Structural and Crystallographic Insights :

  • Ring Puckering : The central pyrimidine ring in analogs like CAS 313705-12-3 adopts a flattened boat conformation (deviation: 0.224 Å from plane), which may influence binding to globular protein targets .
  • Hydrogen Bonding : Carboxamide and oxo groups participate in C–H···O/N interactions , stabilizing crystal packing . The target compound’s 5-oxo group is expected to play a similar role.

Pharmacological Potential: Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., 5-oxo) exhibit antimicrobial and anti-inflammatory activities . The target compound’s methylthiazole substituent may further modulate selectivity against bacterial enzymes .

Biological Activity

2,3-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Structural Characteristics

The compound's structure includes:

  • A thiazole ring fused with a pyrimidine ring .
  • Functional groups that influence its reactivity and biological interactions.

Molecular Formula : C₁₁H₁₃N₃O₁S₂
Molecular Weight : Approximately 292.3 g/mol

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro studies have shown that similar compounds effectively inhibit the growth of various bacterial strains.

Compound NameActivityReference
2,3-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamideAntibacterial
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamideAntifungal

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral proteins or enzymes essential for the virus's life cycle.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)Reference
A431 (human epidermoid carcinoma)<10
HepG2 (human liver carcinoma)15

The biological activity of 2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide likely involves:

  • Enzyme Inhibition : Interacting with enzymes critical for cellular processes.
  • Receptor Binding : Effective binding to specific receptors involved in disease pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Study on Anticancer Effects

In a study examining the anticancer effects of thiazolopyrimidine derivatives, 2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide was found to significantly reduce cell viability in A431 and HepG2 cells. The study utilized an MTT assay to assess cytotoxicity and revealed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated its potential as an alternative treatment for resistant bacterial infections.

Q & A

Q. What are the common synthetic pathways for preparing this compound, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation of thiazole and pyrimidine precursors. Key steps include:

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields (70–85%) by enhancing reaction kinetics .
  • Ultrasonic activation : Promotes green chemistry principles by enabling room-temperature reactions in solvents like isopropyl alcohol .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to facilitate cyclization .
Method Key Conditions Yield Reference
Microwave-assisted MCRDMF, 100°C, 30 min~80%
Ultrasonic condensationIsopropyl alcohol, RT, 2 hours~75%
Stepwise cyclizationAcetic acid, reflux, 12 hours~65%

Critical Factors : Solvent polarity, temperature control, and catalyst selection significantly impact purity. Chromatography (silica gel) or recrystallization (ethanol/water) are standard purification methods .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles and confirms fused thiazolo-pyrimidine core geometry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at C2/C3) and hydrogen bonding .
  • FT-IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Technique Key Applications Reference
X-ray diffractionConfirms crystal packing and intermolecular interactions
2D NMR (COSY, HSQC)Maps proton-proton and carbon-proton coupling
DFT calculationsValidates molecular geometry and stability

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

Methodological Answer: Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial testing : Disk diffusion/MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity studies : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Assay Type Protocol Reference
Kinase inhibitionADP-Glo™ assay with recombinant enzymes
Antimicrobial screeningAgar dilution (CLSI guidelines)
Apoptosis detectionFlow cytometry (Annexin V/PI staining)

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic routes for efficiency and scalability?

Methodological Answer:

  • Flow chemistry : Reduces reaction time and improves reproducibility using continuous reactors .
  • Catalyst screening : High-throughput robotic platforms test ligands/metal catalysts for cyclization steps .
  • In-line analytics : PAT (Process Analytical Technology) monitors intermediates via HPLC/UV-vis .

Case Study : Microwave-assisted synthesis reduced a 6-step route to 3 steps, achieving 85% yield .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Solubility/pharmacokinetic profiling : Measure logP (octanol/water) and plasma stability to address bioavailability issues .
  • Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with cellular IC₅₀ values .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites in liver microsomes .

Example : A derivative showed poor in vivo efficacy despite strong in vitro kinase inhibition due to rapid hepatic clearance, resolved by PEGylation .

Q. How can computational approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Predict binding modes to targets (e.g., COX-2) using AutoDock Vina .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM) .
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial activity .
Computational Tool Application Reference
AutoDock VinaDocking into ATP-binding pockets
Gaussian 16DFT optimization of transition states
MOEQSAR model development

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